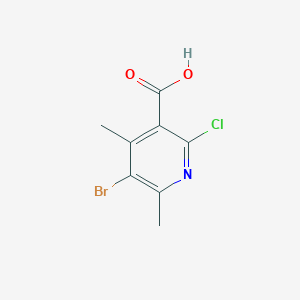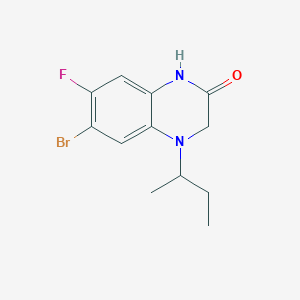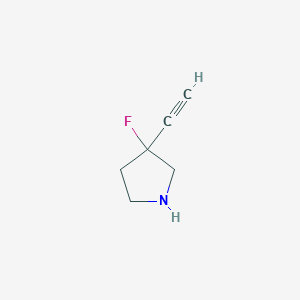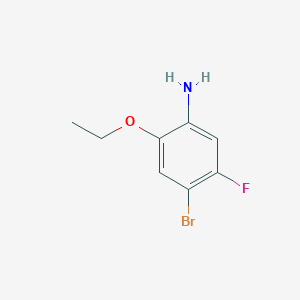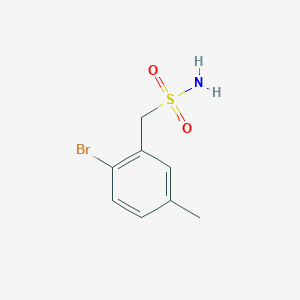![molecular formula C6H3BrFN3 B1381650 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1592865-93-4](/img/structure/B1381650.png)
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Descripción general
Descripción
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H3BrFN3 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, such as 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis
The molecular structure of 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine consists of a pyridine ring fused with a 1,2,4-triazole ring . The molecule has a bromine atom attached at the 6th position and a fluorine atom at the 8th position .Physical And Chemical Properties Analysis
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a molecular weight of 216.01 . The compound has a density of 2.1±0.1 g/cm3, a boiling point of 220.5±50.0 °C at 760 mmHg, and a flash point of 87.2±30.1 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-assisted Synthesis for Antimicrobial Activity : 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, a related compound, was synthesized using microwave-assisted Suzuki cross-coupling reactions. This methodology was employed to evaluate the antimicrobial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).
- X-Ray Structure Analysis for Synthesis Optimization : In a study focused on triazolopyridines, compounds including 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized using N-Chlorosuccinimide. X-ray diffraction was utilized for the characterization of these compounds, contributing to an understanding of their structural properties (El-Kurdi et al., 2021).
Pharmacological Potential
- Potential in Cancer Research : Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally similar to 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, was explored for its anticancer effects. This research highlights the compound's potential as a PI3K inhibitor and an effective anticancer agent with reduced toxicity (Wang et al., 2015).
- Antioxidant Activity : Research into the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, including those structurally related to 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine, was conducted. This study evaluated the compounds' potential toxicity and their effectiveness in inhibiting the formation of reactive oxygen species (Smolsky et al., 2022).
Potential in Herbicide Development
- Herbicidal Activity : A study explored the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating significant effectiveness across a broad spectrum of vegetation at low application rates. This suggests a potential application of 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine in the development of herbicides (Moran, 2003).
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Triazolopyridine derivatives have been employed as electron acceptors in the construction of fluorescent emitters , suggesting potential interactions with electron-donating targets.
Pharmacokinetics
A related compound has been predicted to have high gastrointestinal absorption and bbb permeability, suggesting potential bioavailability .
Propiedades
IUPAC Name |
6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXQCBXZCCSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




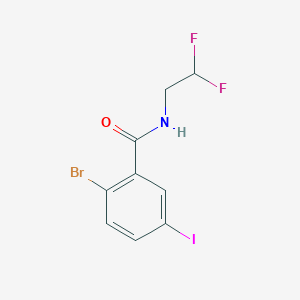
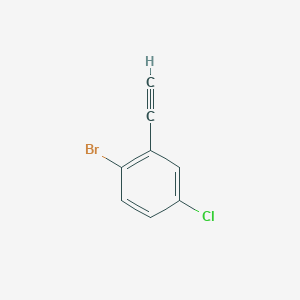
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
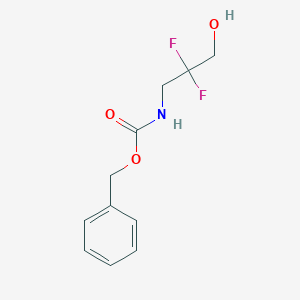
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)
